N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine
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Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the acylation of an amino compound with an acyl chloride to form an amide, followed by cyclodehydration to form the oxazole ring . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Molecular Structure Analysis
The molecular structure of oxazole consists of a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives are diverse and depend on the substitution pattern of the oxazole ring . These reactions can lead to a wide range of compounds with various biological activities .Physical and Chemical Properties Analysis
Oxazole is a stable liquid at room temperature with a boiling point of 69 °C . The physical and chemical properties of oxazole derivatives can vary widely depending on their substitution pattern .Scientific Research Applications
NK1 Receptor Antagonist : CP-96,345, a compound related to the chemical , has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. This compound selectively inhibits NK1 without affecting NK2, NK3, or other receptors, making it a selective NK1 antagonist useful for investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991).
Muscarinic Activities : In the study of muscarinic ligands, compounds with a 1-azabicyclo[2.2.2]octan-3-yl group attached to triazole and tetrazole moieties through a carbon or nitrogen atom showed potency and efficacy. This discovery is significant for understanding muscarinic receptor interactions (Wadsworth et al., 1992).
Dipeptide Surrogates : Research into dipeptide surrogates led to the synthesis of 4-aryl indolizidin-9-one amino acids, utilizing a 1-azabicyclo[4.3.0]nonane carboxylate intermediate. These surrogates are valuable for studying conformation-activity relationships in biologically active peptides (Cluzeau & Lubell, 2004).
Antibacterial Activities : A study on 2-oxaisocephems highlighted the synthesis of these compounds with a 1-aza-4-oxabicyclo[4.2.0]octane structure. Some derivatives showed potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis (Tsubouchi et al., 1994).
Muscarinic Activity in Alzheimer's Research : Aromatic compounds with a 1-azabicyclo[3.3.0]octane ring were synthesized and evaluated for their potential in treating Alzheimer's disease. One compound, in particular, showed high M1 selectivity, which is relevant in the context of Alzheimer's (Suzuki et al., 1999).
Organic Solvent/Buffer Systems : The distribution behavior of 1-azabicyclo[3,3,1]nonane derivatives in organic solvent/buffer pH 7.4 systems was investigated. This study is important for understanding the solubility and distribution properties of such compounds (Blokhina et al., 2018).
Mechanism of Action
Target of Action
The primary target of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine, also known as oxazopt, is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes . Oxazopt is an isoform-selective inhibitor of hCA II .
Mode of Action
Oxazopt interacts with hCA II by inhibiting its activity . The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM . This indicates that oxazopt has a high affinity for hCA II, making it an effective inhibitor.
Biochemical Pathways
The inhibition of hCA II by oxazopt affects the carbonic anhydrase pathway . Carbonic anhydrases play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide and bicarbonate. By inhibiting hCA II, oxazopt can influence these processes.
Result of Action
The inhibition of hCA II by oxazopt can have several molecular and cellular effects. For instance, it can affect the regulation of pH and the transport of carbon dioxide and bicarbonate. It’s also worth noting that hCA II is a target for the treatment of glaucoma , suggesting that oxazopt could potentially be used in the treatment of this condition.
Safety and Hazards
Future Directions
The future directions in the field of oxazole derivatives are promising. Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . These compounds have the potential to lead to new therapeutic agents for a variety of medical applications .
Properties
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-18-17(11-21-12)13-2-4-15(5-3-13)19-16-10-20-8-6-14(16)7-9-20/h2-5,11,14,16,19H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZYTEGBRYIMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)NC3CN4CCC3CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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